iridium;oxotin;ruthenium
Description
Contextualizing Advanced Mixed-Metal Oxide Catalysis: Focus on Iridium, Tin, and Ruthenium Oxide Systems
Mixed-metal oxides offer a versatile platform for designing catalysts with tailored properties. By combining different metal cations in a single oxide lattice, it is possible to achieve synergistic effects that enhance catalytic activity, stability, and selectivity beyond those of the individual components. Iridium oxide (IrO2) is a well-established, highly stable electrocatalyst, particularly for the oxygen evolution reaction (OER) in acidic environments. mdpi.com Ruthenium oxide (RuO2), while more active than IrO2, suffers from lower stability under strong oxidizing conditions. mdpi.comresearchgate.net Tin oxide (SnO2) provides a cost-effective and stable support material that can enhance the dispersion and utilization of the more expensive noble metals. electrochemsci.org
The combination of these three elements into a ternary iridium-tin-ruthenium oxide system allows for a fine-tuning of the catalyst's electronic structure and surface properties. The presence of ruthenium can boost the catalytic activity, while iridium imparts stability, and tin oxide acts as a stabilizing and electronically conductive support. researchgate.netntnu.no This multi-component approach is central to the development of advanced electrocatalysts for applications such as water electrolysis and fuel cells.
Significance of Ternary Iridium-Tin-Ruthenium Oxides in Electrocatalysis and Materials Science
Research has shown that ternary Ir-Sn-Ru oxide catalysts can exhibit superior performance compared to their binary or single-component counterparts. researchgate.net The incorporation of ruthenium into an iridium-tin oxide matrix has been found to increase the specific activity of the surface elements. ntnu.no Furthermore, the presence of tin can improve the conductivity of the catalyst layer, although high tin content can also lead to performance losses. ntnu.no The ability to synthesize these materials as nanoparticles or on high-surface-area supports further enhances their catalytic efficiency by maximizing the number of active sites. nih.govacs.org
Evolution of Research in Multicomponent Iridium-Tin-Ruthenium Oxide Chemistry
The exploration of multicomponent oxide catalysts has evolved from simple binary mixtures to more complex ternary and even higher-order systems. Early research focused on binary oxides like IrO2-RuO2 and IrO2-SnO2 to understand the fundamental interactions between the components. researchgate.net These studies demonstrated that combining iridium and ruthenium could offer a beneficial trade-off between activity and stability. acs.org
Subsequent research moved towards ternary systems to further optimize performance. Various synthesis methods have been employed to create these complex oxides, including thermal decomposition, sol-gel methods, and flame spray pyrolysis. researchgate.netacs.orguni-giessen.de These techniques allow for control over the composition, crystallinity, and morphology of the final material. researchgate.net Characterization techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) have been crucial in correlating the material's structure and composition with its electrochemical performance. researchgate.netnih.govuenr.edu.gh Recent efforts have also focused on creating high-entropy oxides, where multiple elements are combined in near-equimolar ratios, to explore novel catalytic properties. xmu.edu.cn
Unresolved Challenges and Future Directions in Iridium-Tin-Ruthenium Oxide Materials Research
Despite the promising results, several challenges remain in the field of iridium-tin-ruthenium oxide research. A key challenge is achieving long-term stability under harsh operating conditions, particularly the dissolution of ruthenium, which can degrade the catalyst's performance over time. mdpi.comresearchgate.net While iridium enhances stability, finding the optimal composition that maximizes both activity and durability is an ongoing area of investigation.
Another significant challenge is the high cost and scarcity of iridium and ruthenium. briandcolwell.comresearchgate.net Future research will need to focus on developing catalysts with ultra-low noble metal loadings without compromising performance. This can be achieved through strategies such as creating highly dispersed nanoparticles on conductive supports or designing catalysts with exceptionally high intrinsic activity. nih.govacs.orgresearchgate.net
Future research directions will likely involve:
Advanced Synthesis Techniques: Developing novel synthesis methods to precisely control the atomic arrangement and surface structure of the ternary oxides.
In-depth Mechanistic Studies: Utilizing advanced in-situ and operando characterization techniques to gain a deeper understanding of the reaction mechanisms and the roles of each element during catalysis.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the properties of new compositions and guide the rational design of improved catalysts. nih.govresearchgate.net
High-Throughput Screening: Developing methods to rapidly synthesize and screen large libraries of multicomponent oxides to accelerate the discovery of optimal catalyst formulations.
Recycling and Sustainability: Establishing efficient recycling processes for the noble metals from spent catalysts to ensure the long-term sustainability of this technology. researchgate.net
The continued exploration of the rich chemical space offered by iridium-tin-ruthenium oxides holds great promise for the development of next-generation electrocatalysts that are essential for a sustainable energy future.
Data Tables
Table 1: Properties and Performance of Iridium-Tin-Ruthenium Oxide Catalysts
| Catalyst Composition | Synthesis Method | Key Finding | Reference |
| IrxRuySnzO2 | Thermal Processing | Replacing iridium with ruthenium decreased the active area but increased the specific activity of the surface elements. An optimum performance was found at 15-25 mol% Ru. | ntnu.no |
| IrO2-RuO2-SnO2 | Not Specified | Nanocrystalline electrocatalysts based on iridium oxide with additions of ruthenium oxide and/or tin oxide show excellent performance. | researchgate.net |
| IrxRu1-xO2 | Flame Spray Pyrolysis | The lattice parameter 'c' decreased linearly with increasing Ru content, indicating atomic intermixing. | acs.org |
| IrO2‒SnO2‒Sb2O3 | Adapted Pechini Method | The use of non-chlorinated precursors resulted in crack-free, homogeneous oxide films. | electrochemsci.org |
| RuO2–IrO2–SnO2 | Not Specified | The study focused on the preparation and characterization for advanced electrochemical technology. | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
151286-62-3 |
|---|---|
Molecular Formula |
IrORuSn |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
iridium;oxotin;ruthenium |
InChI |
InChI=1S/Ir.O.Ru.Sn |
InChI Key |
VLCGRGQXUYCXGX-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Ru].[Ir] |
Origin of Product |
United States |
Synthetic Methodologies for Iridium Tin Ruthenium Oxide Architectures
Solution-Phase Synthesis Routes for Ternary Iridium-Tin-Ruthenium Oxides
Solution-phase methods offer versatility in controlling particle size, composition, and structure through the manipulation of reaction parameters in a liquid medium. These techniques are generally cost-effective and scalable.
Hydrothermal and solvothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to facilitate the dissolution of precursors and subsequent crystallization of the desired oxide material. For a ternary Ir-Sn-Ru oxide, this process would typically involve the following steps:
Precursor Selection : Soluble salts of the constituent metals, such as iridium(III) chloride (IrCl₃), ruthenium(III) chloride (RuCl₃), and tin(IV) chloride (SnCl₄), are chosen as precursors.
Solvent and Mineralizer : The precursors are dissolved in a solvent, which is water for the hydrothermal method. A mineralizer, often a basic solution like sodium hydroxide (B78521) (NaOH), is added to control the pH and promote the dissolution and recrystallization process.
Reaction Conditions : The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures typically ranging from 150°C to 250°C for a duration of several hours to days. The autogenous pressure generated within the vessel facilitates the formation of a crystalline mixed-metal oxide.
Product Recovery : After cooling, the resulting solid product is filtered, washed to remove impurities, and dried.
This method is particularly effective for producing highly crystalline, homogenous nanoparticles. For instance, hydrothermal synthesis has been successfully used to incorporate iridium into perovskite oxides like NaTaO₃, demonstrating the technique's capability to create complex, well-dispersed oxide materials mdpi.com.
Co-Precipitation is a straightforward and widely used technique for synthesizing multicomponent oxides. It involves the simultaneous precipitation of the metal cations from a solution.
Process : A mixed solution of iridium, tin, and ruthenium salts is prepared. A precipitating agent, such as ammonium (B1175870) hydroxide or sodium carbonate, is added to the solution, causing the metal hydroxides or carbonates to precipitate out simultaneously. The key to this method is maintaining a constant pH to ensure uniform precipitation of all components. The resulting precipitate is then washed, dried, and calcined at high temperatures to convert the mixed hydroxides into the desired ternary oxide. The co-precipitation method is valued for its simplicity and scalability rsc.orgyoutube.com.
Sol-Gel synthesis provides excellent control over the final product's purity, homogeneity, and texture at a molecular level. This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.
Process : The synthesis typically begins with metal-organic precursors, such as metal alkoxides or acetates, dissolved in an alcohol. These precursors undergo hydrolysis and condensation reactions, often catalyzed by the addition of water, to form a three-dimensional network of metal-oxygen-metal bonds. The Pechini method, a modified sol-gel technique, involves adding a chelating agent like citric acid to form stable metal complexes, followed by the addition of a polyhydroxy alcohol (e.g., ethylene (B1197577) glycol) to form a polymeric resin upon heating. This resin can then be calcined at a controlled temperature to burn off the organic components, yielding a fine, homogeneous, and crystalline mixed-oxide powder. The Pechini sol-gel method has been effectively used to prepare ruthenium-iridium mixed oxides with high compositional and structural control researchgate.netmdpi.com.
| Method | Typical Precursors | Key Process Steps | Advantages |
| Co-Precipitation | Metal chlorides (IrCl₃, RuCl₃, SnCl₄) | Simultaneous precipitation with a base; Calcination | Simple, scalable, cost-effective |
| Sol-Gel (Pechini) | Metal salts or alkoxides; Citric acid; Ethylene glycol | Chelation, polymerization, calcination | High purity, excellent homogeneity, nanoparticle control |
The Polyol Method is a versatile technique for synthesizing metal and metal oxide nanoparticles. In this process, a polyol (e.g., ethylene glycol, diethylene glycol) serves as both the solvent and a reducing agent.
Process : Metal salt precursors are dissolved in the polyol and heated. The high temperature and the reducing nature of the polyol lead to the reduction of the metal ions and the subsequent formation of metal or metal oxide nanoparticles. The process can be accelerated using microwave irradiation, which allows for faster synthesis and better control over particle size and distribution researchgate.net. This technique is particularly advantageous for producing supported catalysts, where the nanoparticles can be directly deposited onto a support material dispersed in the polyol solution ntu.edu.sg.
Combustion Synthesis , also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method.
Process : This technique involves a highly exothermic redox reaction between metal nitrates (oxidizers) and an organic fuel such as urea, glycine, or citric acid. An aqueous solution containing a stoichiometric mixture of the metal nitrates and the fuel is heated. As the water evaporates, the mixture thickens and eventually ignites, undergoing a rapid, self-sustaining combustion reaction. The process generates high temperatures that facilitate the formation of crystalline oxide powders, often with a high surface area and porous structure.
| Technique | Key Reagents | Typical Product Form | Primary Advantages |
| Polyol Synthesis | Metal salts; Polyol (e.g., ethylene glycol) | Nanoparticles (supported or unsupported) | Good control over nanoparticle size; can be rapid (microwave-assisted) |
| Combustion Synthesis | Metal nitrates; Organic fuel (e.g., urea, glycine) | Fine, crystalline powders; often porous | Rapid, energy-efficient, simple equipment |
Vapor-Phase Deposition Strategies for Iridium-Tin-Ruthenium Oxide Films
Vapor-phase deposition techniques are essential for applications requiring high-quality, uniform thin films, such as in microelectronics and protective coatings. These methods involve the deposition of material from the gas phase onto a solid substrate.
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. It allows for the deposition of films with atomic-level precision in thickness and conformality.
Process : The ALD cycle for a ternary oxide would involve sequentially pulsing gaseous precursors for iridium, tin, and ruthenium, along with a co-reactant (typically an oxidant like ozone or water vapor), into a reaction chamber. Each precursor pulse is separated by a purge step with an inert gas to remove unreacted precursors and byproducts. This cycle is repeated to build the film layer by layer. The choice of precursors is critical; they must be volatile and thermally stable, yet reactive enough to undergo self-limiting surface reactions. For iridium and ruthenium, precursors like Ir(acac)₃ and RuCp₂ have been used with ozone as the reactant ntu.edu.sg. ALD is particularly advantageous for coating complex, high-aspect-ratio structures uniformly dtic.miltue.nl.
Chemical Vapor Deposition (CVD) involves the reaction or decomposition of gaseous precursors on a heated substrate surface to form a solid thin film.
Process : For Ir-Sn-Ru oxide, a mixture of volatile precursors for each metal would be introduced into a reactor containing a heated substrate. The high temperature induces chemical reactions that lead to the deposition of the mixed oxide film. Unlike ALD, CVD reactions are not self-limiting, and the film growth rate is dependent on precursor flux and temperature. A variety of metal-organic precursors are available for the CVD of metal oxides wikipedia.orgrsc.org. For example, tin oxide (SnO₂) films can be grown via CVD using precursors like SnCl₄ with oxygen mdpi.com. The challenge in CVD of a ternary oxide lies in controlling the stoichiometry, which depends on the precise control of the partial pressures of the different precursors wikipedia.org.
| Method | Precursors | Process Characteristics | Key Advantages |
| ALD | Volatile metal-organics (e.g., Ir(acac)₃, Ru(EtCp)₂) and an oxidant (O₃, H₂O) | Sequential, self-limiting surface reactions | Atomic-level thickness control, excellent conformality |
| CVD | Volatile metal-organics or halides (e.g., SnCl₄, Ru₃(CO)₁₂) | Simultaneous reaction of precursors on a heated substrate | Higher deposition rates than ALD, versatile |
Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material by bombarding it with energetic ions from a plasma.
Process : To deposit an iridium-tin-ruthenium oxide film, a composite target containing all three elements (Ir, Sn, Ru) can be used. The sputtering is performed in a vacuum chamber with a mixture of an inert gas (like argon) to create the plasma and a reactive gas (oxygen) to form the oxide on the substrate. This is known as reactive sputtering angstromsciences.commdpi.com. The composition of the resulting film can be tailored by adjusting the target composition and the partial pressure of the reactive gas. Alternatively, individual targets of each metal can be co-sputtered. Sputtering is a robust and scalable technique widely used in industry for depositing a variety of thin films, including iridium oxide and ruthenium oxide nih.govnih.govlesker.com.
Pulsed Laser Deposition (PLD) is another PVD method that uses a high-power pulsed laser to ablate a target material, creating a plasma plume that deposits onto a substrate.
Process : A stoichiometric target of iridium-tin-ruthenium oxide is placed in a vacuum chamber. A focused laser beam (often an excimer laser) strikes the target, causing a small amount of material to be vaporized and ejected as a plasma plume bose.res.in. This plume expands and deposits on a heated substrate positioned opposite the target. PLD is highly effective at transferring the stoichiometry of a complex target to the resulting thin film youtube.comresearchgate.net. The deposition can be carried out in a reactive atmosphere (e.g., oxygen) to ensure proper oxygen content in the oxide film. PLD is a versatile research tool for creating high-quality, epitaxial films of complex oxides researchgate.netmdpi.comnih.gov.
Template-Assisted and Nanostructuring Synthesis of Iridium-Tin-Ruthenium Oxides
The fabrication of nanostructured mixed-metal oxides, including iridium-tin-ruthenium systems, often employs template-assisted methodologies to control the material's architecture at the nanoscale. These techniques are broadly categorized into hard and soft templating, both offering distinct pathways to achieving desired morphologies such as nanoparticles, nanorods, nanotubes, and porous films. The nanostructuration of these oxides is critical as it enhances their intrinsic properties by increasing the surface-area-to-volume ratio, which is beneficial for applications like electrocatalysis. mdpi.com
Soft-Template Synthesis: This approach utilizes organic molecules or polymers as structure-directing agents. For instance, a soft-template route for iridium oxide involves the in-situ polymerization of a monomer, such as pyrrole, in an aqueous solution containing the iridium precursor. mdpi.com This process forms a nanocomposite material which, upon thermal annealing, yields nanostructured iridium oxide as the polymer template is burned away. mdpi.com This method can be adapted for the ternary Ir-Sn-Ru oxide system by introducing soluble precursors of tin and ruthenium alongside the iridium precursor in the initial solution. The polymer matrix would then template the co-precipitation or co-assembly of the mixed-metal hydroxides or oxides, leading to a nanostructured ternary oxide after calcination.
Hard-Template Synthesis: Hard-templating involves using a pre-formed solid material with a defined porous structure (e.g., silica (B1680970) spheres, porous alumina) as a scaffold. The precursor materials for the iridium-tin-ruthenium oxide are infiltrated into the pores of the template. After a conversion step, typically involving heat treatment to form the desired oxide phase, the template is selectively removed by chemical etching, leaving behind an inverse replica, such as a porous inverse opal structure. researchgate.net This method provides excellent control over the final morphology and pore structure of the mixed-oxide material.
Other nanostructuring techniques that can be applied include the molten salt method, where precursors are ground with salts like NaCl and KCl and calcined at high temperatures. mdpi.com This process can yield nanostructures such as nanorods. Electrospinning is another viable technique for producing one-dimensional nanostructures, where a solution containing the metal precursors and a polymer is ejected through a nozzle under a high electric field to form nanofibers. mdpi.com
The table below summarizes various template-assisted and nanostructuring methods applicable to the synthesis of complex oxides.
| Synthesis Method | Template/Process | Typical Precursors | Resulting Nanostructure | Key Advantage |
| Soft-Template | Organic Polymers (e.g., PVP, PPy) | (NH₄)₂IrCl₆, SnCl₄, RuCl₃ | Nanoparticles, Nanoporous powders | Milder reaction conditions, effective for nanosized powders. mdpi.com |
| Hard-Template | Porous Silica, Alumina, PMMA spheres | H₂IrCl₆, SnCl₄, RuCl₃ in solvent | Inverse opals, porous networks | High degree of control over pore size and morphology. researchgate.net |
| Molten Salt | NaCl/KCl mixture | IrCl₄, SnCl₂, RuCl₃ | Nanorods, Nanowires | Simple procedure for crystalline 1D nanostructures. mdpi.com |
| Electrospinning | Polymer solution (e.g., PVP in ethanol) | Iridium chloride, Tin chloride, Ruthenium chloride | Nanofibers | Production of long, continuous one-dimensional nanostructures. mdpi.com |
Post-Synthetic Treatments and Annealing Effects on Iridium-Tin-Ruthenium Oxide Systems
Post-synthetic treatments, particularly thermal annealing, are crucial steps in refining the properties of mixed-metal oxide systems. The annealing process, defined by its temperature, duration, and gaseous environment, significantly influences the material's crystallinity, chemical state, and surface morphology. researchgate.net While specific research on the annealing of Ir-Sn-Ru oxides is limited, the effects observed in analogous transparent conducting oxides, such as indium tin oxide (ITO), provide valuable insights into the potential transformations. researchgate.netmdpi.com
Annealing is used to convert precursor materials (like hydroxides or chlorides) into the desired crystalline oxide phase, remove residual solvents or organic templates, and improve crystal quality. The choice of atmosphere during annealing can be used to control the oxygen stoichiometry and the oxidation states of the metallic components.
Influence of Annealing Atmosphere: The gaseous environment during annealing strongly impacts the final properties of the oxide material. researchgate.net
Oxidizing Atmospheres (Air, O₂): Annealing in air or oxygen promotes the full oxidation of the metal precursors and can decrease oxygen vacancies within the oxide lattice. mdpi.com This can lead to the formation of stable, stoichiometric oxide phases. For ITO films, annealing in air was found to convert residual metallic phases into indium-oxide phases, improving optical transmittance. researchgate.netbohrium.com
Inert Atmospheres (Ar, N₂): Treatment in an inert atmosphere can help crystallize the material without significantly altering the oxygen content. In some cases, it can lead to the formation of oxygen-deficient phases. researchgate.net For ITO, annealing in nitrogen was associated with an oxygen decomposition reaction. bohrium.com
Reducing Atmospheres (Forming Gas, H₂/N₂): A reducing environment can create oxygen vacancies or even lead to the partial reduction of the metal oxides to their metallic states. mdpi.com For ITO, this type of atmosphere resulted in the creation of oxygen vacancies and metallic indium clusters, which in turn affected electrical properties. mdpi.com
The following table, based on data from studies on indium tin oxide (ITO), illustrates how different annealing atmospheres at a fixed temperature can modify the structural and physical properties of a complex oxide, providing a model for the expected behavior of Ir-Sn-Ru oxide systems. mdpi.com
| Annealing Atmosphere (at 400°C) | Effect on Crystal Structure | Mean Grain Size | Impact on Physical Properties (Observed in ITO) |
| As-deposited (Reference) | In₂O₃/In₄Sn₃O₁₂ phases | ~8 nm | Baseline properties |
| Vacuum | Stable phase ratio | Decrease (~5-6 nm) | Drop in electrical conductivity |
| Air | Decrease in In₂O₃/In₄Sn₃O₁₂ ratio | Increase (~9-10 nm) | Drop in electrical conductivity and Seebeck coefficient |
| Nitrogen (N₂) ** | Decrease in In₂O₃/In₄Sn₃O₁₂ ratio | Increase (~9-10 nm) | Electrical properties comparable to reference |
| Carbon Dioxide (CO₂) ** | Stable phase ratio | Decrease (~6-7 nm) | Favorable thermoelectric properties |
| Nitrogen/Hydrogen (NHM) | Decrease in In₂O₃/In₄Sn₃O₁₂ ratio | Decrease (~5-6 nm) | Creation of oxygen vacancies; properties comparable to reference |
These findings suggest that post-synthetic annealing of iridium-tin-ruthenium oxides in controlled atmospheres would be a critical tool for tuning the material's final properties. For example, controlling the oxygen vacancy concentration through the annealing environment could be a key strategy for optimizing the electrocatalytic activity of the ternary oxide. The process can induce the formation of specific polycrystalline domains and alter grain size, which are known to influence performance in catalytic applications. mdpi.com
Advanced Structural and Electronic Elucidation of Iridium Tin Ruthenium Oxide Systems
Crystalline Phase Identification and Lattice Structure Analysis in Iridium-Tin-Ruthenium Oxides
Synchrotron-based X-ray diffraction is a powerful tool for determining the crystalline phase and lattice parameters of these mixed oxide systems. Research indicates that iridium, tin, and ruthenium oxides, which individually can adopt the rutile structure, tend to form a single-phase solid solution when synthesized together.
The XRD patterns of Ir-Sn-Ru-O materials typically show peaks corresponding to a tetragonal rutile-type structure (space group P42/mnm). The presence of a single set of diffraction peaks, with positions intermediate to those of the parent oxides (IrO₂, RuO₂, and SnO₂), confirms the formation of a homogeneous solid solution rather than a mixture of separate oxide phases. The high intensity and brilliance of synchrotron radiation enable precise determination of lattice parameters and the analysis of subtle peak shifts and broadening, which relate to composition, strain, and crystallite size.
The average crystallite size of these nanocrystalline materials can be calculated from the broadening of the diffraction peaks using the Scherrer equation. Typically, these synthesis methods yield crystallite sizes in the nanometer range, often between 10-20 nm.
Table 1: Representative Rutile Lattice Parameters for Parent Oxides
| Compound | Crystal System | Space Group | a (Å) | c (Å) |
|---|---|---|---|---|
| IrO₂ | Tetragonal | P42/mnm | 4.498 | 3.154 |
| RuO₂ | Tetragonal | P42/mnm | 4.491 | 3.106 |
| SnO₂ | Tetragonal | P42/mnm | 4.738 | 3.187 |
Note: The lattice parameters of the Ir-Sn-Ru-O solid solution will vary depending on the stoichiometry of the constituent metals.
While XRD provides average bulk information, TEM and STEM offer direct visualization of the material's structure at the nanoscale. azonano.comresearchgate.net TEM analysis of iridium-tin-ruthenium oxides reveals their nanocrystalline nature, allowing for the characterization of particle size, morphology, and size distribution. azonano.com High-resolution TEM (HRTEM) can even resolve the lattice fringes of individual nanocrystals, confirming their crystalline quality and orientation.
STEM, particularly when coupled with Energy Dispersive X-ray Spectroscopy (EDX), is crucial for compositional analysis. researchgate.netresearchgate.net By scanning a focused electron probe across the sample, STEM-EDX can generate elemental maps. researchgate.netustb.edu.cn In Ir-Sn-Ru-O solid solutions, these maps typically demonstrate a uniform distribution of iridium, tin, and ruthenium throughout the nanoparticles, providing strong evidence for the formation of a homogeneous mixed oxide at the nanoscale. researchgate.net This confirmation is critical, as it rules out the possibility of elemental segregation or the formation of core-shell structures, which would significantly alter the material's properties.
Local Atomic Environments and Oxidation State Determination in Iridium-Tin-Ruthenium Oxides
Understanding the oxidation states and local coordination of the individual metal cations within the oxide lattice is key to explaining the material's electrochemical and catalytic behavior. Spectroscopic techniques that can probe element-specific environments are essential for this purpose.
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information on the local geometric and electronic structure. rsc.org By tuning the synchrotron X-ray energy to the absorption edge of each metal (e.g., Ir L-edge, Ru K-edge, Sn K-edge), the environment of each element can be studied independently. soton.ac.ukresearchgate.net
The X-ray Absorption Near-Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nl For iridium-tin-ruthenium oxides, the position of the Ir L-edge "white line" is used to determine the average oxidation state of iridium, which is typically found to be predominantly +4 in the rutile structure, though other states like +3 or +5 can be present depending on synthesis and processing conditions. researchgate.netresearchgate.netresearchgate.net Similarly, the Ru K-edge energy can confirm the +4 oxidation state for ruthenium. researchgate.net
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment, including bond distances and coordination numbers. rsc.org Analysis of the EXAFS data can determine the metal-oxygen bond lengths for Ir-O, Ru-O, and Sn-O pairs within the shared rutile lattice. It can also provide information about the metal-metal coordination shells, further confirming the incorporation of all three metal cations into a single, continuous oxide network.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of the material's surface. sdu.dkresearchgate.net This is particularly important as the surface chemistry governs the material's interaction with its environment.
For iridium-tin-ruthenium oxides, high-resolution scans of the Ir 4f, Ru 3d or 3p, and Sn 3d core levels are analyzed. iaea.orgresearchgate.net
Iridium (Ir 4f): The Ir 4f spectrum is deconvoluted into doublets (4f₇/₂ and 4f₅/₂). The binding energy of the Ir 4f₇/₂ peak for Ir⁴⁺ in an oxide environment typically falls in the range of 61.5 to 62.2 eV. mpg.deresearchgate.netresearchgate.netosti.gov Lower binding energy components may indicate the presence of Ir³⁺ (around 62.4 eV for some species) or metallic Ir (around 60.8 eV), while higher energy components could suggest Ir⁵⁺ or other higher oxidation states. researchgate.netnih.govresearchgate.net
Ruthenium (Ru 3d/3p): The Ru 3d₅/₂ peak often overlaps with the C 1s signal from adventitious carbon, making analysis challenging. researchgate.netthermofisher.com Therefore, the Ru 3p peaks are often used. researchgate.netresearchgate.net The binding energy for Ru⁴⁺ in RuO₂ is typically observed around 281.2 eV (for Ru 3d₅/₂) or 465.5 eV (for Ru 3p₃/₂). researchgate.net The presence of other oxidation states, such as Ru³⁺, would result in peaks at different binding energies. researchgate.net
Tin (Sn 3d): The Sn 3d₅/₂ peak is typically found at approximately 486.5 - 487.0 eV, which is characteristic of the Sn⁴⁺ oxidation state in SnO₂.
Quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the surface elemental composition.
Table 2: Typical XPS Binding Energies for Elemental States in Iridium-Tin-Ruthenium Oxides
| Element | Core Level | Oxidation State | Approximate Binding Energy (eV) |
|---|---|---|---|
| Iridium | Ir 4f₇/₂ | Ir⁴⁺ | 61.5 - 62.2 |
| Ruthenium | Ru 3d₅/₂ | Ru⁴⁺ | ~281.2 |
| Ruthenium | Ru 3p₃/₂ | Ru⁴⁺ | ~465.5 |
| Tin | Sn 3d₅/₂ | Sn⁴⁺ | 486.5 - 487.0 |
Note: These values are approximate and can be influenced by the specific chemical environment, material composition, and instrument calibration.
Spectroscopic Probes of Electronic Band Structure and Charge Carrier Behavior in Iridium-Tin-Ruthenium Oxides
The electronic properties, such as conductivity and charge carrier density, are governed by the material's electronic band structure. In a mixed solid solution like iridium-tin-ruthenium oxide, the band structure is a hybrid of the constituent oxides.
The parent rutile oxides have distinct electronic structures. RuO₂ and IrO₂ are metallic or semi-metallic conductors due to the significant contribution of Ru 4d and Ir 5d orbitals to the bands near the Fermi level. aps.org SnO₂ is a wide-bandgap semiconductor, with its conduction band minimum (CBM) derived primarily from Sn 5s orbitals and its valence band maximum (VBM) from O 2p orbitals. aps.org
In the Ir-Sn-Ru-O solid solution, the d-orbitals of iridium and ruthenium are expected to form states within the bandgap of SnO₂, creating a complex, hybridized band structure. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the band structure of such mixed oxides. arxiv.orgarxiv.org These models predict how the combination of elements affects the density of states near the Fermi level.
Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoelectron Spectroscopy (IPES)
The combination of Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoelectron Spectroscopy (IPES) offers a powerful approach to comprehensively map the electronic density of states (DOS) in materials. UPS probes the occupied electronic states below the Fermi level (EF), while IPES provides complementary information about the unoccupied states above the EF. kratos.com Together, they allow for the determination of key electronic parameters such as the valence band maximum (VBM), conduction band minimum (CBM), and the band gap.
In the context of iridium-tin-ruthenium oxide systems, the electronic structure is a complex hybridization of Ir 5d, Ru 4d, Sn 5s/5p, and O 2p orbitals. While direct experimental data on a discrete "iridium;oxotin;ruthenium" compound is not extensively documented, insights can be drawn from studies of related binary and ternary oxide systems.
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS measurements on iridium oxides and ruthenium oxides reveal the character of the occupied states near the Fermi level. For rutile IrO2, the electronic structure is a focal point of research due to its catalytic activity. acs.org Theoretical and experimental studies indicate that the valence band is primarily composed of hybridized Ir 5d and O 2p states. Similarly, in RuO2, the Ru 4d orbitals play a crucial role in the electronic properties. acs.org In a mixed iridium-tin-ruthenium oxide, the introduction of tin as SnO2 would likely influence the electronic structure. Tin oxide is a wide-bandgap semiconductor, and its presence can modify the d-band center of iridium and ruthenium, which is a critical parameter in catalysis. nii.ac.jp The interaction between the Ir/Ru d-states and the Sn 5s/5p states, mediated by oxygen 2p orbitals, would lead to a modified density of states in the valence band region compared to the individual oxides.
Inverse Photoelectron Spectroscopy (IPES)
IPES is employed to investigate the unoccupied electronic states, providing a picture of the conduction band. wikipedia.org For transition metal oxides, the conduction band is typically formed from the antibonding states of the metal d-orbitals and oxygen p-orbitals. In a hypothetical iridium-tin-ruthenium oxide, the lowest unoccupied molecular orbitals (LUMOs) would be a combination of Ir 5d, Ru 4d, and Sn 5p states. IPES studies on similar complex oxides help in understanding the nature of electronic excitations and the character of the conduction band. videohall.com For instance, IPES measurements on iron oxides have been used to estimate the band gap by determining the energy of the lowest unoccupied states. aps.org A similar approach for Ir-Sn-Ru-O systems would be invaluable in determining their semiconductor or metallic character.
The following interactive table summarizes the expected contributions of each element to the electronic states as probed by UPS and IPES in a mixed iridium-tin-ruthenium oxide system.
| Spectroscopic Technique | Probed Electronic States | Elemental Orbital Contributions | Expected Features |
| UPS | Occupied States (Valence Band) | Ir: 5dRu: 4dSn: 5s, 5pO: 2p | Hybridized metal d-orbitals and oxygen p-orbitals forming the valence band. The position of the d-band center is critical for catalytic activity. |
| IPES | Unoccupied States (Conduction Band) | Ir: 5dRu: 4dSn: 5p | Antibonding states of metal d-orbitals and oxygen p-orbitals, along with Sn 5p states, forming the conduction band. |
Raman and Infrared Spectroscopy for Vibrational Fingerprints
Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of a material. nih.gov These vibrational modes are highly sensitive to the local atomic arrangement, bonding, and crystal structure, providing a unique "fingerprint" for a given compound.
Raman Spectroscopy
Raman spectroscopy is particularly useful for studying metal-oxygen bonds in oxides. libretexts.org For rutile-structured oxides like IrO2 and RuO2, characteristic Raman-active modes are well-documented. In a mixed iridium-tin-ruthenium oxide, the Raman spectrum would be expected to exhibit features corresponding to the various metal-oxygen (M-O) stretching and bending vibrations. The presence of all three metals in the oxide lattice would likely lead to a complex spectrum with overlapping and shifted peaks compared to the pure oxides. For instance, studies on mixed RuO2-IrO2 systems show that the Raman peak positions shift with the composition, indicating the formation of a solid solution. researchgate.net The incorporation of tin would further modify the lattice dynamics, and new vibrational modes associated with Sn-O bonds might appear.
Infrared Spectroscopy
Infrared (IR) spectroscopy provides complementary information to Raman spectroscopy, as the selection rules for IR and Raman activity are different. mt.com IR spectroscopy is sensitive to changes in the dipole moment during a vibration. In metal oxides, IR spectra can reveal information about the metal-oxygen stretching and bending modes, as well as the presence of hydroxyl groups or water molecules. researchgate.net For ternary systems like IrPtSn/C, in-situ FTIR has been used to study reaction intermediates and products. researchgate.net In an iridium-tin-ruthenium oxide system, IR spectroscopy could be used to identify the different M-O bonds and to study the surface chemistry, for example, by detecting the adsorption of molecules.
The following interactive table summarizes the expected vibrational modes and their typical wavenumber ranges for an iridium-tin-ruthenium oxide system that could be observed with Raman and IR spectroscopy.
| Spectroscopic Technique | Probed Vibrational Modes | Expected Wavenumber Range (cm-1) | Information Obtained |
| Raman Spectroscopy | Metal-Oxygen (M-O) stretching and bending modes | 400 - 800 | Crystal structure, phase composition, lattice strain, and defects. |
| Infrared (IR) Spectroscopy | Metal-Oxygen (M-O) stretching and bending modes, O-H vibrations | 400 - 1000 (M-O)1600 - 3600 (O-H) | Identification of functional groups, presence of water or hydroxyl groups, and information on bonding. |
Surface Chemistry and Interfacial Phenomena of Iridium Tin Ruthenium Oxides
Surface Compositional Heterogeneity and Elemental Segregation in Iridium-Tin-Ruthenium Oxides
The surface composition of iridium-tin-ruthenium (Ir-Sn-Ru) oxides often deviates significantly from their bulk stoichiometry, a result of elemental segregation driven by thermodynamic and kinetic factors during synthesis and operation. This compositional heterogeneity is a critical determinant of the material's electrocatalytic properties.
In bimetallic Ir-Ru oxide systems, a common observation is the surface segregation of iridium. This phenomenon is particularly pronounced after annealing or during electrochemical operation under anodic potentials. The enrichment of iridium at the surface is a key factor in enhancing the stability of the catalyst. Ruthenium, while highly active for OER, is prone to dissolution under the harsh oxidative conditions of the reaction. The segregated iridium layer forms a protective shell, shielding the more vulnerable ruthenium in the core or subsurface regions from dissolving. Studies using energy-dispersive X-ray spectroscopy (EDX) on Ru₀.₅Ir₀.₅ nanoparticles have shown that pre-annealing before oxidation induces an enrichment of Ir in the near-surface region, in contrast to conventionally prepared oxides which show a uniform distribution.
The introduction of tin oxide (SnO₂) into the Ir-Ru matrix adds another layer of complexity. Depending on the synthesis method and composition, these ternary oxides can form either solid solutions or phase-segregated structures. For instance, X-ray diffraction (XRD) studies have indicated that Ir-Sn oxides can form a single rutile phase, suggesting a solid solution. However, the addition of ruthenium to this Ir-Sn oxide system has been shown to result in a core-shell type material, where the shell consists of an Ir-Sn-Ru oxide that is deficient in ruthenium relative to the bulk composition. This surface depletion of ruthenium was confirmed by X-ray photoelectron spectroscopy (XPS), leading to a lower concentration of noble metals at the surface. Conversely, other work on Ti/RuO₂-IrO₂-SnO₂ electrodes has suggested the formation of solid solutions among the constituent oxides. The debate continues, with some studies on IrO₂–RuO₂ mixed oxides concluding an absence of significant segregation, suggesting instead that a common electronic band stabilizes the ruthenium component.
The operational environment itself can dynamically alter the surface composition. For example, in Ir-Ru alloys, the surface Ru content has been observed to decrease rapidly after just a few OER cycles, leading to an in-situ transformation into an Ir-enriched surface. This dynamic segregation is crucial for achieving a balance between the high activity of ruthenium and the superior stability of iridium.
| Material System | Observation | Method | Significance | Reference |
|---|---|---|---|---|
| Ru₀.₅Ir₀.₅ Alloy | Annealing induces Ir segregation to the near-surface region (approx. 75 at% Ir on surface). | TEM, EDX | Creates a nanosegregated domain that balances activity and stability. | |
| Ir-Ru Alloy | During OER, the surface becomes enriched with Ir due to Ru dissolution. | Electrochemical Cu stripping, in situ XAS | Forms a protective and active Ir oxide shell, enhancing stability. | |
| Ir-Sn-Ru Oxide | Formation of a core-shell structure with a Ru-deficient shell. | XRD, XPS | Decreases surface noble metal concentration and active surface area. | |
| Ti/RuO₂-IrO₂-SnO₂ | Evidence of solid solution formation among the oxides. | XRD, EDS | Suggests homogeneous mixing rather than distinct segregation. |
Adsorption and Desorption Dynamics on Iridium-Tin-Ruthenium Oxide Surfaces
The catalytic activity of Ir-Sn-Ru oxides is governed by the adsorption and desorption of reactant and intermediate species at the electrode-electrolyte interface. For the oxygen evolution reaction (OER), this involves the interaction of water molecules and oxygen-containing intermediates (*OH, *O, and *OOH) with the catalyst's active sites.
The nature of the metal oxide and its specific crystal facets significantly influences these interactions. Density Functional Theory (DFT) calculations have shown that for rutile-type oxides like IrO₂ and RuO₂, the dissociative adsorption of water is often energetically favorable on the most common (110) facet. The interaction energy between water and IrO₂ is particularly strong, promoting this dissociation. The binding energies of the OER intermediates are a critical factor; an optimal catalyst binds these species strongly enough to facilitate the reaction but weakly enough to allow for the timely desorption of the final O₂ product, thereby regenerating the active site.
In mixed-oxide systems, the presence of multiple metal cations provides a mechanism to tune these binding energies. The electronic structure of iridium can be modified by doping with other elements, which in turn optimizes the adsorption energy of oxygen species. For instance, the introduction of tin can have a profound effect. Studies on Ir-Sn pair sites have suggested that this configuration can trigger the formation of highly active oxygen radical intermediates (*O), which accelerates the subsequent formation of *OOH and enhances OER activity. This is attributed to strong electronic interactions between the Ir and Sn sites. Similarly, the presence of Ru, with its high intrinsic activity, can lower the energy barrier for certain reaction steps. DFT calculations on Ir-Ru alloys found that the rate-determining step is the oxidation of *O to *OOH, with the energy barrier being dependent on the Ir/Ru ratio.
The surface morphology also plays a role. The creation of mesoporous or hollow structures can optimize the adsorption of intermediates by increasing the number of accessible active sites. Furthermore, high-index facets of iridium have been shown to be thermodynamically more favorable for the adsorption of oxygen atoms and the formation of surface oxides, leading to superior OER activity.
| Surface | Adsorbate/Process | Key Finding | Methodology | Reference |
|---|---|---|---|---|
| IrO₂(110), RuO₂(110) | Water (H₂O) | Adsorption is preferably dissociative. | DFT Calculations | |
| Ir-Ru Alloy | OER Intermediates | The energy barrier for the O* to OOH* step depends on the Ir/Ru ratio. | DFT Calculations | |
| Ir-Sn Pair Site | Oxygen Intermediates | Triggers the formation of active oxygen radicals, accelerating the OER. | Experimental & DFT | |
| Concave Ir Crystals | Oxygen Atoms | High-index facets offer more favorable adsorption sites for oxygen. | Experimental & DFT |
Electrochemical Double Layer Formation and Interface Reactions at Iridium-Tin-Ruthenium Oxide Electrodes
At the interface between an Ir-Sn-Ru oxide electrode and an electrolyte, an
Theoretical and Computational Investigations of Iridium Tin Ruthenium Oxides
Density Functional Theory (DFT) for Electronic Structure and Adsorption Properties of Iridium-Tin-Ruthenium Oxides
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. youtube.com It allows researchers to calculate properties such as the density of states (DOS), band structure, and the energies of molecular orbitals, which govern the catalytic activity of a material. youtube.comyoutube.com In the context of iridium-tin-ruthenium oxides, DFT is employed to understand how the combination of these elements influences the electronic properties and, consequently, the adsorption of reaction intermediates.
Electronic Structure: The catalytic performance of transition metal oxides is strongly linked to the electronic configuration of the metal centers, particularly the d-band center. DFT calculations have shown that for iridium and ruthenium oxides, the position of the d-band center relative to the Fermi level can be a key descriptor of catalytic activity. For instance, in a study of IrO₂@Ir/TiN catalysts, DFT calculations revealed that the interaction with the TiN support downshifted the d-band center of iridium, which was correlated with enhanced catalytic performance. acs.org Similarly, for tin-doped ruthenium dioxide (Sn-doped RuO₂), DFT has been used to study how the presence of tin atoms alters the electronic structure and electron transfer properties of neighboring ruthenium atoms. mdpi.com These studies suggest that in a ternary Ir-Sn-Ru oxide, the electronic interplay between the three metals would create unique electronic states, potentially optimizing the binding energies of key intermediates for catalysis.
Adsorption Properties: The adsorption of reactants and intermediates onto the catalyst surface is the first step in any heterogeneous catalytic reaction. wikipedia.org The strength of this adsorption must be optimal—strong enough to activate the molecule, but weak enough to allow the product to desorb. DFT is used to calculate the adsorption energies of species like *OH, *O, and *OOH, which are critical intermediates in the oxygen evolution reaction. mdpi.com By modeling different surface facets and active sites of Ir-Ru-Sn oxides, DFT can predict which sites are most favorable for adsorption. For example, studies on Sn-doped RuO₂ have shown that coordinatively unsaturated metal sites are generally more active than bridge-bonded lattice oxygen sites. mdpi.com The introduction of tin into an iridium-ruthenium oxide framework can modify the local coordination and electronic properties, thereby tuning the adsorption energies of these intermediates to enhance reaction rates.
Table 1: Summary of DFT Findings on Related Metal Oxide Systems
| System Studied | Key DFT Finding | Implication for Ir-Sn-Ru Oxides | Reference |
|---|---|---|---|
| Sn-doped RuO₂ | Doping with Sn alters the electron transfer of neighboring Ru atoms, affecting adsorption strength. | Tin can be used to tune the electronic properties and catalytic activity of the Ir-Ru sites. | mdpi.com |
| IrO₂@Ir/TiN | The support material (TiN) modulates the electronic structure of Ir by downshifting its d-band center. | The oxide matrix will significantly influence the electronic properties of the active Ir and Ru sites. | acs.org |
| Iridium Surfaces | Metastable oxide precursors formed during oxidation show enhanced OER activity compared to bulk oxides. | The surface state and degree of oxidation of the Ir-Sn-Ru oxide are critical for its catalytic performance. | acs.org |
| Rutile RuO₂ and IrO₂ | Rutile RuO₂ may exhibit higher intrinsic OER activity than rutile IrO₂. acs.org | The ratio of Ru to Ir will be a key factor in determining the overall activity of the mixed oxide. | acs.org |
Ab Initio Molecular Dynamics Simulations of Surface Reactions on Iridium-Tin-Ruthenium Oxides
Ab initio molecular dynamics (AIMD) is a computational method that combines first-principles electronic structure calculations (like DFT) with molecular dynamics simulations. This allows for the simulation of atomic motions and chemical reactions on a catalyst surface at finite temperatures, providing a dynamic picture of the catalytic process. nih.gov While specific AIMD studies on the ternary iridium-tin-ruthenium oxide system are not widely available, the methodology has been applied to its components, illustrating its potential for understanding this complex material.
AIMD simulations can be used to explore the reaction pathways of surface-catalyzed reactions. solubilityofthings.com For example, in the context of water oxidation, AIMD could be used to model the dynamic processes of water molecule dissociation, the formation of O-O bonds, and the eventual release of O₂ gas from the Ir-Sn-Ru oxide surface. These simulations account for the thermal motion of the atoms and the influence of the solvent, providing a more realistic model of the reaction environment than static DFT calculations. A study on a dihydrogen ruthenium complex used accelerated AIMD to investigate the dynamics of hydride ligands and identify possible reaction paths for H₂/H exchange, successfully mapping the free energy landscape and estimating reaction barriers. nih.gov This demonstrates the power of AIMD to elucidate complex reaction mechanisms, which would be invaluable for understanding the role of each component in the Ir-Sn-Ru oxide system during catalysis.
Computational Prediction of Active Sites and Catalytic Pathways in Iridium-Tin-Ruthenium Oxide Systems
A central goal of computational catalysis is to identify the specific atomic sites responsible for a material's catalytic activity and to map out the most likely reaction mechanism, or pathway. researchgate.net For complex materials like mixed iridium-tin-ruthenium oxides, computational methods are essential for deconvoluting the contributions of different potential active sites.
Prediction of Active Sites: DFT calculations can be used to model various surface terminations and defect structures of the mixed oxide to determine their relative stability and reactivity. It is widely accepted that coordinatively unsaturated metal sites, such as those at step edges or corners, are often the most active catalytic centers. mdpi.com For Ir- and Ru-based oxides, computational studies have identified these low-coordination sites as being crucial for OER activity. mdpi.comacs.org By systematically calculating the adsorption energies of reaction intermediates on different potential sites (e.g., Ir, Ru, or Sn sites with varying coordination environments) within the Ir-Sn-Ru oxide structure, researchers can create an "activity map" of the catalyst surface. This map can predict which sites are most likely to be the active centers for a given reaction.
Table 2: Computationally Explored OER Pathways on Related Oxides
| Mechanism | Description | Relevance to Ir-Sn-Ru Oxides |
|---|---|---|
| Adsorbate Evolution Mechanism (AEM) | Reaction proceeds through four proton-coupled electron transfer steps involving adsorbed intermediates (*OH, *O, *OOH). | This is the conventional pathway considered for many oxide catalysts, including RuO₂ and IrO₂. |
| Lattice Oxygen Mechanism (LOM) | Lattice oxygen from the oxide participates directly in the O-O bond formation step. | The stability of the Ir-Sn-Ru oxide lattice will determine if this pathway is viable, as it can lead to catalyst degradation. |
| Water Nucleophilic Attack (WNA) | A water molecule attacks a metal-oxo species to form an O-O bond. | This pathway has been proposed for Ir-based catalysts and could be influenced by the electronic effects of Sn and Ru. acs.org |
| Interaction of Two M-O Units (I2M) | Two adjacent metal-oxo units couple to form an O-O bond. | The density and proximity of active Ir and Ru sites on the surface would be critical for this mechanism. acs.org |
Thermodynamic and Kinetic Modeling of Iridium-Tin-Ruthenium Oxide Systems
Thermodynamic Modeling: Thermodynamic modeling, often based on DFT-calculated energies, is crucial for assessing the stability of a catalyst under reaction conditions. For electrocatalysts, this involves constructing surface phase diagrams as a function of electrode potential and pH. acs.org A systematic thermodynamic analysis of low-index iridium surfaces, for example, used DFT to determine stability maps and predict the equilibrium shapes of iridium nanoparticles in an electrochemical environment. acs.org This type of modeling can predict which surface oxide phases of the Ir-Sn-Ru system are stable at the high positive potentials required for the oxygen evolution reaction. Understanding the thermodynamic stability of the various possible surface configurations is essential, as the most stable phase under operating conditions may not be the most catalytically active one.
Mechanistic Insights into Catalytic Processes Involving Iridium Tin Ruthenium Oxides
Understanding Reaction Pathways and Rate-Determining Steps on Iridium-Tin-Ruthenium Oxide Active Sites
The catalytic cycle on the surface of iridium-tin-ruthenium oxides involves a series of adsorption, reaction, and desorption steps. While the precise pathway can vary with the specific reaction, for the well-studied OER in acidic media, the generally accepted adsorbate evolution mechanism (AEM) provides a foundational framework. This mechanism involves the sequential removal of protons and electrons from water molecules, leading to the formation of oxygenated intermediates (e.g., *OH, *O, *OOH) on the metal active sites.
In mixed iridium-ruthenium systems, both metals can serve as active centers. Ruthenium sites are often associated with high intrinsic activity but lower stability, whereas iridium sites offer a better balance of activity and stability. researchgate.netsciopen.com The introduction of tin is believed to modulate the electronic properties of both iridium and ruthenium, thereby influencing the binding energies of the reaction intermediates.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in mapping the free energy landscapes of reaction intermediates on related oxide surfaces. nih.gov These studies suggest that the optimal catalyst should exhibit "Goldilocks" binding energies for the oxygenated intermediates—not too strong to passivate the surface and not too weak to prevent activation. While specific DFT studies on the ternary Ir-Sn-Ru oxide are scarce, insights can be drawn from binary systems. For instance, in RuO2, the formation of the *OOH intermediate is often considered a critical step. mdpi.com In Ir-Sn systems, tin has been shown to create favorable electronic structures that trigger the formation of key oxygen radical intermediates. nih.gov It is plausible that in the ternary system, a synergistic mechanism exists where the different metal sites cooperate to facilitate the most energetically demanding steps of the reaction.
Elucidating Synergistic Effects in Multi-Metallic Iridium-Tin-Ruthenium Oxide Catalysis
Synergy in multi-metallic catalysts arises from the combined effect of the constituent metals being greater than the sum of their individual contributions. In iridium-tin-ruthenium oxides, these synergistic effects are multifaceted and can be attributed to electronic, geometric, and bifunctional mechanisms.
Electronic Effects: The different electronegativities and electronic configurations of iridium, tin, and ruthenium lead to charge redistribution within the oxide lattice. This electronic modulation can optimize the adsorption energies of reaction intermediates on the active sites. For example, in mixed iridium-ruthenium pyrochlores, a weak electronic coupling between Ru and Ir promotes charge redistribution, with Ru acting as the primary active site to enhance catalytic activity. rsc.orgdtu.dk The introduction of tin can further fine-tune these electronic interactions. Tin doping in RuO2-based catalysts has been shown to enhance the adsorption of oxygen-containing intermediates on the Ru sites and facilitate charge transfer. mdpi.com
Geometric Effects: The specific arrangement of iridium, tin, and ruthenium atoms on the catalyst surface creates a unique ensemble of active sites. The distances between different metal atoms can influence the reaction pathway. For instance, in mixed Ir-Ru pyrochlores, the OER activity has been found to scale with the Ir-Ru bond distance, suggesting that the proximity of the two metals is crucial for their synergistic action. dtu.dk This geometric arrangement can facilitate bifunctional mechanisms where different steps of a reaction occur on adjacent, chemically distinct sites. For example, one metal site might be optimal for adsorbing hydroxyl species, while an adjacent site is better suited for the subsequent O-O bond formation.
The table below summarizes the potential synergistic contributions of each element in the iridium-tin-ruthenium oxide system for the oxygen evolution reaction.
| Element | Potential Synergistic Role | Supporting Evidence from Related Systems |
| Iridium | Provides stability against dissolution in acidic media; acts as an active site for water oxidation. | Known to balance activity and stability in OER catalysts. researchgate.netsciopen.com |
| Ruthenium | Exhibits high intrinsic catalytic activity for OER; serves as a primary active site. | Often shows higher mass activity than iridium but with lower stability. nih.gov |
| Tin | Modulates electronic structure; enhances adsorption of intermediates; improves stability and charge transfer. | Doping in RuO2 enhances activity and suppresses dissolution. mdpi.com In Ir-Sn systems, it promotes the formation of oxygen radicals. nih.gov |
In Situ and Operando Spectroscopic Investigations of Catalytic Intermediates on Iridium-Tin-Ruthenium Oxides
To gain a deeper understanding of catalytic mechanisms, it is essential to characterize the catalyst's surface under actual reaction conditions. In situ and operando spectroscopic techniques are powerful tools for this purpose, as they allow for the direct observation of catalytic intermediates and changes in the catalyst's structure and electronic state during the reaction.
While specific operando studies on the ternary iridium-tin-ruthenium oxide are not widely available in the literature, the methodologies applied to the constituent binary oxides provide a clear roadmap for future investigations. Techniques such as X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Raman Spectroscopy are particularly insightful.
Operando X-ray Absorption Spectroscopy (XAS): XAS is a valuable technique for probing the oxidation state and local coordination environment of the metal atoms in a catalyst. By performing XAS measurements while the electrochemical reaction is in progress, it is possible to track changes in the electronic structure of iridium and ruthenium as a function of the applied potential. For instance, in situ XAS studies on iridium oxides have revealed the formation of Ir(V) species under OER conditions. acs.org Similar studies on iridium-ruthenium systems have suggested that charge transfer between the two metals is crucial for the enhanced activity. cuni.cz
Operando X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the catalyst's surface. Recent advancements have enabled XPS measurements under electrochemical conditions, offering a window into the surface species present during catalysis. acs.org For iridium-tin-ruthenium oxides, operando XPS could be used to identify the oxidation states of all three metals at the catalyst-electrolyte interface and to detect the presence of adsorbed oxygenated intermediates.
Operando Raman and Infrared Spectroscopy: Vibrational spectroscopies like Raman and Infrared (IR) are sensitive to the formation of specific chemical bonds. These techniques can be used to identify adsorbed intermediates, such as metal-hydroxyl (M-OH) and metal-peroxo (M-OOH) species, on the catalyst surface during the reaction.
The following table outlines key in situ and operando techniques and the insights they can provide for understanding catalysis on iridium-tin-ruthenium oxides.
| Technique | Information Provided | Potential Application to Ir-Sn-Ru Oxides |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances. | Tracking the dynamic changes in the electronic structure of Ir and Ru during the catalytic cycle. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical and oxidation states. | Identifying the active oxidation states of Ir, Sn, and Ru at the surface and detecting adsorbed intermediates. |
| Raman/Infrared (IR) Spectroscopy | Vibrational modes of chemical bonds. | Direct observation of key reaction intermediates like *OH, *O, and *OOH on the catalyst surface. |
| Scanning Tunneling Microscopy (STM) | Atomic-scale surface morphology and structure. | Visualizing the active sites and observing surface restructuring under reaction conditions. |
Charge Transfer and Redox Mechanisms during Iridium-Tin-Ruthenium Oxide Catalytic Cycles
The catalytic activity of iridium-tin-ruthenium oxides is intrinsically linked to charge transfer processes and the ability of the metal cations to cycle through different oxidation states (redox activity). The presence of multiple, redox-active metals creates a complex electronic landscape that can facilitate the multi-electron transfers required for many catalytic reactions, including the four-electron process of water oxidation.
Charge Transfer Dynamics: The interaction between iridium, tin, and ruthenium facilitates charge transfer within the material. This is driven by the differences in their electronegativity and the alignment of their electronic bands. For instance, it has been proposed that in iridium-ruthenium alloys, a charge transfer occurs from ruthenium to iridium, which can modify the binding energies of adsorbates. cuni.cz The addition of tin, which can exist in Sn(II) and Sn(IV) oxidation states, introduces further complexity and opportunities for charge regulation. Doping RuO2 with tin has been shown to improve charge transfer within the catalyst. mdpi.com This enhanced electronic conductivity is crucial for electrocatalytic applications where efficient electron transport to and from the active sites is necessary.
Redox Couples and Catalytic Cycles: The catalytic cycle involves the sequential oxidation and reduction of the metal active sites. Both iridium and ruthenium are known to exhibit multiple stable oxidation states (e.g., Ir(III)/Ir(IV)/Ir(V) and Ru(III)/Ru(IV)/Ru(V)). The accessibility of these redox couples at the relevant electrochemical potentials is a key determinant of catalytic activity.
The synthesis of a ruthenium-acetylide complex and its interaction with an acceptor molecule demonstrated that oxidation primarily occurs at the Ru center, highlighting its role in charge transfer processes. rsc.org This fundamental understanding of charge transfer at the molecular level can be extended to the more complex oxide system.
Applications in Advanced Electrocatalysis and Electrochemical Technologies
Iridium-Tin-Ruthenium Oxides as Electrocatalysts for the Oxygen Evolution Reaction (OER)
The oxygen evolution reaction (OER) is a cornerstone of various electrochemical energy conversion and storage technologies, including water electrolyzers for hydrogen production. However, the OER is kinetically sluggish, requiring efficient electrocatalysts to minimize overpotential and enhance energy efficiency. Iridium-tin-ruthenium oxides have emerged as highly promising OER electrocatalysts, particularly in acidic environments where the stability of catalytic materials is a major challenge.
Ruthenium oxide is known for its exceptional intrinsic activity for the OER, but it suffers from poor stability under the harsh anodic conditions of acid-based electrolysis. researchgate.net Conversely, iridium oxide exhibits excellent stability but with a comparatively lower intrinsic activity. frontiersin.orgsemanticscholar.org The incorporation of both iridium and ruthenium into a mixed oxide creates a catalyst that balances activity and stability. researchgate.net The addition of tin to this binary system further enhances the catalytic performance. Tin can act as a stabilizing agent, improving the corrosion resistance of the catalyst. Furthermore, tin can modify the electronic structure of the iridium and ruthenium active sites, leading to optimized binding energies for OER intermediates and consequently, a lower overpotential.
Research has shown that tin-doped iridium-ruthenium solid solution oxides can serve as efficient anode catalysts for oxygen evolution. researchgate.net The presence of tin can influence the morphology and crystallinity of the mixed oxide, leading to a higher surface area and more accessible active sites. The synergistic interactions between the three metallic components are crucial for the enhanced OER performance. While specific performance metrics can vary depending on the exact composition and synthesis method, the general trend indicates a favorable combination of high current density at low overpotentials and improved long-term stability compared to binary or single-component oxides.
Table 1: Performance of Iridium-Tin-Ruthenium Oxide based catalysts for OER
| Catalyst Composition | Electrolyte | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Stability |
|---|---|---|---|---|
| Tin-doped Iridium-Ruthenium solid solution oxide | 1 M KOH | 236 | 56 | High durability compared to commercial Ir and Ru catalysts researchgate.net |
| IrO₂ on Ta-doped SnO₂ support | Acidic | Not specified | Not specified | Electrolytic performance comparable to unsupported commercial IrO₂ with seven times higher loading nih.gov |
| (Sn₀.₈₀Ir₀.₂₀)O₂:10F | PEM | Not specified | Not specified | Remarkably similar electrochemical activity and improved durability compared to pure IrO₂ rsc.org |
Iridium-Tin-Ruthenium Oxides in Hydrogen Evolution Reaction (HER) Electrocatalysis
The hydrogen evolution reaction (HER) is the cathodic counterpart to the OER in water electrolysis. While platinum-based materials are the benchmark catalysts for HER, their high cost and scarcity have driven the search for alternative, cost-effective materials. Ruthenium-based catalysts have shown considerable promise for HER due to their lower cost and Pt-like HER performance. mdpi.com
The role of iridium and tin in conjunction with ruthenium for the HER is less explored compared to their application in OER. However, based on the known properties of these elements, some potential benefits can be inferred. Ruthenium's primary role is to provide active sites for hydrogen adsorption and evolution. Iridium, while not as active as platinum or ruthenium for HER, is exceptionally stable in acidic environments. semanticscholar.org Its inclusion could therefore enhance the durability of the electrocatalyst, particularly under dynamic operating conditions.
Tin can play a multifaceted role. It can act as a co-catalyst, potentially modifying the electronic structure of ruthenium to optimize hydrogen binding energy. According to the Sabatier principle, an optimal binding energy—not too strong and not too weak—is crucial for efficient HER catalysis. mdpi.com By tuning the electronic environment of the ruthenium active sites, tin could help in achieving this optimal binding. Additionally, the presence of tin oxide can influence the morphology and support interactions of the catalyst, further impacting its activity and stability. While dedicated studies on the ternary iridium-tin-ruthenium oxide for HER are limited, the combination of a highly active element (Ru), a stable element (Ir), and a modifying element (Sn) presents a logical approach to designing efficient and durable HER electrocatalysts.
Application of Iridium-Tin-Ruthenium Oxides in Electrocatalytic Oxidation Processes
Beyond water splitting, iridium-tin-ruthenium oxides are effective catalysts for the electrocatalytic oxidation of small organic molecules, which is relevant for direct alcohol fuel cells and organic waste treatment. The electrooxidation of molecules like methanol and glycerol is a complex process that often suffers from catalyst poisoning and sluggish kinetics.
For glycerol electrooxidation, ruthenium-based bimetallic catalysts have been shown to be effective. researchgate.net The presence of a co-catalyst can tailor the selectivity of the oxidation products. The combination of iridium, tin, and ruthenium is expected to provide a robust and active surface for the oxidation of glycerol and other complex organic molecules. The oxophilic nature of tin and ruthenium can facilitate the provision of oxygen-containing species for the oxidation process, while iridium ensures the stability of the catalyst in the often corrosive operating environments.
Integration of Iridium-Tin-Ruthenium Oxides in Proton Exchange Membrane (PEM) Electrolyzers and Fuel Cells
Proton exchange membrane (PEM) electrolyzers and fuel cells are advanced electrochemical devices that offer high efficiency and operational flexibility. However, their performance and durability are highly dependent on the electrocatalysts used, particularly at the anode of a PEM electrolyzer where the OER occurs under highly acidic and oxidative conditions.
In PEM fuel cells, particularly those operating on hydrogen that may contain impurities or in direct alcohol fuel cells, stable and active anode catalysts are also required. While platinum-based catalysts are the standard, the inclusion of ruthenium and other metal oxides can improve tolerance to catalyst poisons like carbon monoxide. The robust nature of iridium-tin-ruthenium oxides makes them potential candidates for anode materials in fuel cells that require high stability and activity. The integration of these advanced catalysts into the membrane electrode assembly (MEA) is a key area of research, with the goal of maximizing their performance and durability in practical devices.
Stability and Durability Aspects of Iridium Tin Ruthenium Oxide Catalysts
Corrosion and Dissolution Mechanisms of Iridium-Tin-Ruthenium Oxide Materials under Operating Conditions
The operational stability of iridium-tin-ruthenium oxide materials is challenged by several corrosion and dissolution mechanisms, primarily occurring in acidic environments under anodic potentials. The constituent metals exhibit different vulnerabilities, leading to complex degradation pathways.
A primary failure mode for mixed metal oxide anodes is passivation, where the electrode becomes inactive, characterized by a rising voltage without a corresponding current flow. This can be triggered by multiple overlapping mechanisms, especially at high current densities or in high-chloride solutions. zxb-titanium.com Key mechanisms include:
Ruthenium Dissolution : Ruthenium is known for its high catalytic activity but suffers from poor stability in acidic conditions, where it can be over-oxidized to form soluble RuO₄ species. researchgate.net Even within a more stable iridium-ruthenium oxide matrix, ruthenium may slowly dissolve into the electrolyte. zxb-titanium.comd-nb.info This dissolution is significantly higher compared to iridium across all mixed oxide compositions. d-nb.info The rate of Ru dissolution, however, tends to decrease over time. d-nb.info
Iridium Dissolution : While more stable than ruthenium, iridium is also subject to dissolution, particularly under OER conditions. npl.co.uk The mechanism can involve the direct or indirect oxidation of iridium oxide, leading to the loss of iridium ions into the solution. npl.co.uk One proposed pathway involves the consumption of oxygen from the oxide lattice, which induces the dissolution of iridium. rsc.orgrsc.org Hydrous iridium oxides, containing –IrIIIOOH species, are particularly susceptible to this lattice oxygen evolution mechanism, resulting in faster degradation compared to the more stable rutile IrO₂. rsc.org
Coating Detachment and Substrate Passivation : Mechanical stresses or thermal cycling can cause micro-cracking and localized peeling of the catalyst coating. zxb-titanium.com If the underlying substrate, typically titanium, is exposed to the electrolyte, it can form an insulating titanium oxide layer, leading to rapid deactivation of the anode. zxb-titanium.com
Leaching of Less Noble Metals : In multinary compositions, less noble metals can be selectively leached out during operation, which alters the surface composition and can affect both activity and stability. matthey.com
The dissolution of both iridium and ruthenium can be understood as a transient process, triggered by changes in the metal's oxidation state during potential cycling. researchgate.netrsc.org For instance, as iridium is oxidized from a metallic state to IrO₂, intermediate Ir(3+) species can form and dissolve. rsc.org
| Component | Primary Dissolution Mechanism | Contributing Factors |
| Ruthenium Oxide | Over-oxidation to soluble RuO₄ species. researchgate.net | Acidic conditions, high anodic potentials. |
| Iridium Oxide | Electrochemical dissolution via oxidation; lattice oxygen evolution. npl.co.ukrsc.org | Potential cycling, presence of hydrous oxide phases. rsc.orgrsc.org |
| Tin Oxide | Generally stable, but can passivate. nih.gov | Extreme potentials and pH. |
| Titanium Substrate | Formation of an insulating TiO₂ layer upon exposure. zxb-titanium.com | Coating cracks, delamination. |
Strategies for Enhancing the Long-Term Stability of Iridium-Tin-Ruthenium Oxide Materials
Improving the durability of these catalysts is a key area of research, with several strategies showing promise for enhancing long-term stability.
Structural Control and Crystallinity : The crystalline phase of the oxide plays a significant role in its stability. Thermally prepared, crystalline rutile-type oxides are generally more stable than amorphous, hydrous oxides. npl.co.ukacs.org For Ir-Ru nanoparticles, the rutile-type structure was found to be 1000-fold more stable than the hydrous phase. acs.orgkit.edu The increased stability is linked to a more complete oxidation to the durable rutile form. npl.co.uk
Use of Stable Supports : Dispersing the catalyst nanoparticles on a high-surface-area, corrosion-resistant support is an effective strategy to improve stability and reduce the required amount of precious metals. nih.govnih.govacs.org Materials like tin oxide (SnO₂) and antimony-doped tin oxide (ATO) are widely considered due to their stability in acidic and oxidative environments. nih.gov Titanium oxynitride (TiON) has also been investigated, with studies showing that iridium nanoparticles can induce a stabilizing effect on the support itself by suppressing its oxidation. nih.gov
Surface Enrichment : A selective enrichment of iridium at the nanoparticle's surface can protect the more vulnerable ruthenium in the subsurface, mitigating its dissolution and enhancing the catalyst's longevity. kit.edu This surface stabilization is identified as a key factor in the durability of rutile-type Ir-Ru oxide nanoparticles. kit.edu
Analysis of Degradation Products and Structural Changes during Extended Operation
During extended operation, iridium-tin-ruthenium oxide catalysts undergo significant structural and chemical transformations that contribute to their degradation.
The primary degradation products are dissolved metal ions, such as iridium and ruthenium species, which are leached into the electrolyte. d-nb.info The dissolution of ruthenium is often more severe, leading to a gradual enrichment of iridium on the catalyst's surface. d-nb.info This change in surface composition directly impacts the catalyst's electrochemical properties, often causing an increase in the overpotential required for the oxygen evolution reaction. d-nb.info
Analysis of catalysts after accelerated stress tests reveals that degradation is often dominated by changes in the surface chemical state of the elements rather than by significant particle growth or mass loss. researchgate.net For iridium-based catalysts, a key change is the increase in the Ir⁴⁺/Ir³⁺ ratio at the surface, which is associated with a decrease in OER activity. researchgate.net
Structurally, degradation can manifest as:
Surface Reconstruction : The catalyst surface can undergo reconstruction, which alters the active sites. For RuO₂, it has been suggested that deactivation is primarily due to surface reconstruction into an insert phase, rather than just dissolution. bohrium.com
Micro-cracking : Thermal and mechanical stresses can lead to the formation of hairline fractures in the coating, which can act as pathways for electrolyte to penetrate and undermine the catalyst-substrate interface. zxb-titanium.com
Particle Agglomeration : While not always the dominant mechanism, single-atom or small nanoparticle catalysts can aggregate into larger clusters over time at high potentials, which can alter the catalytic activity. acs.org
These changes can be monitored using a combination of electrochemical techniques and advanced analytical methods. Online inductively coupled plasma-mass spectrometry (ICP-MS) is used to provide time- and potential-resolved measurements of metal dissolution into the electrolyte. researchgate.net Post-operation analysis using techniques like X-ray photoelectron spectroscopy (XPS) can reveal changes in surface composition and oxidation states. d-nb.info
Impact of Operating Environment (e.g., pH, potential, temperature) on Iridium-Tin-Ruthenium Oxide Durability
The durability of iridium-tin-ruthenium oxide catalysts is highly sensitive to the operating environment. Key factors influencing their stability include pH, electrochemical potential, and electrolyte composition.
pH : The stability of metal oxides is strongly dependent on pH. Acidic environments, typical for proton exchange membrane (PEM) electrolyzers, are particularly harsh. researchgate.net Ruthenium's propensity to form soluble RuO₄ is a significant issue in acidic media. researchgate.net While iridium oxides are more stable, the electrolyte pH affects their redox behavior and the potential at which they operate. acs.org Studies have shown that higher pH can lead to reduced observable iridium dissolution. matthey.com The sensing mechanism of iridium and ruthenium oxides in pH sensors relies on surface hydroxide (B78521) groups interacting with protons, demonstrating their sensitivity to pH changes. soton.ac.uk
Potential : The applied electrochemical potential is a critical factor. High anodic potentials required for reactions like oxygen evolution accelerate the oxidation and dissolution of both ruthenium and iridium. researchgate.net Cycling the potential can induce transient dissolution, as the surface oxides are repeatedly formed and reduced. rsc.org It has been suggested that operating below a certain potential (e.g., 0.9 V vs. RHE) can enhance the degradation of iridium anode catalysts. matthey.com
Electrolyte Composition : The type of electrolyte and the presence of certain ions can significantly impact catalyst durability. For example, sulfuric acid has been shown to reduce the catalytic activity of iridium oxides more than perchloric acid, an effect attributed to the strong adsorption of sulfate (B86663) and bisulfate anions. matthey.com The presence of chloride ions in the electrolyte can also increase the rate of iridium dissolution compared to a non-chloride medium like perchloric acid. rsc.org
Temperature : While not extensively detailed in the provided context, temperature generally accelerates electrochemical reactions, including corrosion and dissolution processes. Therefore, higher operating temperatures are expected to exacerbate the degradation of the catalyst materials.
| Parameter | Impact on Durability |
| Low pH (Acidic) | Increases dissolution of Ru and Ir. researchgate.net Essential for PEM systems but harsh on catalysts. researchgate.net |
| High Potential | Accelerates oxidation and dissolution of catalyst components. researchgate.net |
| Potential Cycling | Induces transient dissolution due to repeated oxidation/reduction cycles. rsc.org |
| Electrolyte Anions | Strongly adsorbing anions (e.g., sulfate) can inhibit activity. matthey.com Chloride ions can increase dissolution rates. rsc.org |
Outlook and Future Research Directions
Emerging Design Principles for High-Performance Iridium-Tin-Ruthenium Oxide Catalysts
The rational design of next-generation iridium-tin-ruthenium oxide catalysts is moving beyond simple compositional screening towards a more nuanced control of material properties at the atomic level. Key emerging principles focus on precisely tuning the electronic structure, crystal phase, and morphology to enhance intrinsic activity and stability.
One promising strategy is structural engineering of complex oxide structures like perovskites and pyrochlores. researchgate.netmatthey.com Perovskite-type oxides, with the general formula ABO₃, offer a versatile platform where iridium and ruthenium can be incorporated into the 'B' site, allowing for fine-tuning of their catalytic properties through phase engineering, doping, and morphology control. researchgate.net For example, research on iridium-based perovskites has shown that controlling the crystal structure, such as the 6H hexagonal phase of SrIrO₃, can lead to significantly higher mass activity compared to conventional IrO₂. acs.org The introduction of tin into such structures could further modify the electronic environment of the active Ir and Ru sites, potentially optimizing the binding energies of reaction intermediates.
Another key principle is the use of doping and elemental substitution to create highly active and stable catalytic sites. In mixed-metal oxides, the leaching of less noble base metals during operation can yield highly active platinum-group-metal-oxide phases. matthey.comresearchgate.net Strategically incorporating elements like nickel has been shown to stabilize ruthenium dioxide, leading to a catalyst with both high activity and durability for the acidic OER. researchgate.net Similarly, creating atomically dispersed iridium sites on a conductive oxide support like indium tin oxide (ITO) represents an effective approach to maximize the utilization of the precious metal, achieving high activity and stability. acs.org The design principle here is to create isolated, well-defined active centers where the support material (e.g., tin oxide) plays a crucial role in the catalytic cycle.
Future designs will likely focus on creating catalysts with a high density of specific active sites, such as undercoordinated atoms or particular oxygen bridging structures (μ-O), which have been identified as beneficial for the OER on iridium oxides. acs.org The goal is to develop ternary Ir-Sn-Ru oxides where the synergistic interactions between the elements lead to a performance greater than the sum of their parts.
| Design Principle | Example System | Potential Advantage |
| Structural Engineering | Perovskite Oxides (e.g., Sr(Ir,Ru,Sn)O₃) | Tunable electronic structure, high intrinsic activity. acs.orgresearchgate.net |
| Doping/Substitution | Nickel-stabilized Ruthenium Dioxide (Ni-RuO₂) | Enhanced stability and activity in acidic media. researchgate.net |
| Atomic Dispersion | Iridium single atoms on Indium Tin Oxide (Ir-on-ITO) | Maximum noble metal utilization, high efficiency. acs.org |
Opportunities for Advanced Operando Characterization in Iridium-Tin-Ruthenium Oxide Systems
Understanding the dynamic nature of catalysts under actual operating conditions is critical for establishing structure-activity-stability relationships. Advanced operando characterization techniques, which probe the catalyst as the electrochemical reaction is occurring, are essential for gaining these insights.
For iridium- and ruthenium-based oxides, operando X-ray techniques have proven particularly valuable. acs.orgpsi.ch Techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can reveal crucial information about the electronic state, oxidation state, and local geometric structure of the iridium and ruthenium active sites during the OER. acs.orgrsc.org For instance, in situ X-ray absorption studies on atomically dispersed iridium on indium tin oxide have successfully identified the formation of a key IrV=O intermediate under OER conditions. acs.org
Furthermore, combining these spectroscopic techniques with structural probes like Anomalous Small-Angle X-ray Scattering (A-SAXS) allows researchers to simultaneously track changes in the catalyst's morphology, such as particle agglomeration or dissolution. psi.chrsc.org This combined approach can decouple the various mechanisms responsible for catalyst deactivation, providing a clearer picture of why performance degrades over time. rsc.org
Future opportunities lie in the development and application of more sophisticated and correlative operando methods. The field of operando electron microscopy for electrochemical reactions is still developing but holds immense promise for visualizing atomic-scale changes in real-time. researchgate.net Applying these advanced techniques to ternary iridium-tin-ruthenium oxide systems will be crucial for understanding the specific roles of each element and their synergistic interactions, paving the way for the knowledge-based design of more robust and active catalysts.
| Operando Technique | Information Gained | Relevance to Ir-Sn-Ru Oxides |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, local geometric structure. rsc.org | Tracks changes in Ir/Ru active sites during OER. acs.org |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states. acs.org | Identifies surface species and oxidation state evolution. |
| Anomalous Small-Angle X-ray Scattering (A-SAXS) | Particle size, morphology, agglomeration. psi.ch | Monitors physical degradation and stability of nanoparticles. rsc.org |
Development of Machine Learning and AI-Assisted Approaches for Iridium-Tin-Ruthenium Oxide Discovery
The vast compositional and structural parameter space for multicomponent materials like iridium-tin-ruthenium oxides makes traditional trial-and-error discovery methods inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and optimization of these complex catalysts. tohoku.ac.jp
By analyzing large datasets from high-throughput experiments, ML models can identify complex relationships between a material's features (e.g., composition, crystal structure) and its catalytic performance. tohoku.ac.jp For example, researchers have successfully used the XGBoost machine learning method to build predictive models for multicomponent metal oxide catalysts for the oxygen reduction reaction (ORR), analyzing thousands of distinct compositions to identify promising new candidates without exhaustive experimental testing. tohoku.ac.jp This approach can significantly reduce the time and resources required for catalyst discovery. tohoku.ac.jp
In the context of iridium-tin-ruthenium oxides, an ML-driven workflow could involve:
High-Throughput Synthesis: Creating a large library of Ir-Sn-Ru-O compositions with varying stoichiometries and morphologies.
High-Throughput Screening: Rapidly evaluating the catalytic activity and stability of these materials.
Model Training: Using the experimental data to train an ML model to predict catalyst performance based on its composition and other known properties.
Predictive Discovery: Employing the trained model to identify new, unexplored compositions that are predicted to have superior performance.
Scalable Synthesis and Industrial Implementation Considerations for Iridium-Tin-Ruthenium Oxides
For any promising catalyst to make a real-world impact, it must be manufacturable at a large scale in a cost-effective and reproducible manner. Research into scalable synthesis methods is therefore as critical as the discovery of highly active materials.
Continuous hydrothermal synthesis has been demonstrated as a viable method for the scalable production of oxide nanoparticles, including tin-doped indium oxide (ITO). nih.gov This process allows for the production of materials at rates from grams to hundreds of grams per hour, offering a pathway from laboratory discovery to pilot-scale production. nih.gov Such methods could be adapted for the synthesis of complex iridium-tin-ruthenium oxides, providing a route to industrial quantities of catalyst powders.
A major consideration for industrial implementation is the high cost and extreme scarcity of iridium. acs.orgacs.org Iridium is one of the least abundant elements on Earth, which could create a significant bottleneck for the widespread deployment of PEM electrolysis technology. acs.org Consequently, a primary driver in catalyst design is the reduction of iridium content without compromising performance and durability. researchgate.net Strategies such as developing catalysts with ultra-low iridium loading or creating highly active materials that maximize the efficiency of every iridium atom are paramount. researchgate.netacs.org
The ultimate goal is to process these catalyst powders into stable and efficient membrane electrode assemblies (MEAs) for use in electrolyzers. matthey.com This involves formulating catalyst inks and depositing them onto membranes to create catalyst-coated membranes (CCMs) that can withstand the harsh acidic and oxidative conditions of PEM electrolysis for thousands of hours. Therefore, future research must bridge the gap between discovering novel nanoscale materials and engineering robust, large-scale electrochemical devices.
Q & A
Q. What experimental frameworks reconcile conflicting data on the synergistic effects of iridium-ruthenium alloys in electrocatalysis?
- Methodological Answer : Employ combinatorial libraries of alloy compositions via high-throughput sputtering . Characterize activity trends using linear sweep voltammetry (LSV) and correlate with structural data from X-ray diffraction (XRD). Apply multivariate regression to decouple composition vs. morphology effects .
Data Analysis & Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility in iridium-ruthenium system studies?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: report synthesis protocols (precursor ratios, solvents, temperatures), instrumentation settings (e.g., XPS pass energy), and raw data deposition in repositories . Include error margins for key measurements (e.g., ±0.1 eV in XPS) .
Q. What statistical approaches are recommended for analyzing contradictory catalytic performance data across studies?
- Methodological Answer : Apply meta-analysis techniques to normalize datasets (e.g., TOF per active site). Use sensitivity analysis to identify variables (e.g., pH, temperature) with the strongest influence on outcomes. Publish negative results to reduce publication bias .
Ethical & Strategic Considerations
Q. How can researchers balance novelty and feasibility when designing studies on rare platinum-group metals?
Q. What peer-review criteria are critical for evaluating mechanistic studies on ruthenium-based catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
